molecular formula C11H14Cl3NO3S B12192731 2,4,5-trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide

2,4,5-trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide

Cat. No.: B12192731
M. Wt: 346.7 g/mol
InChI Key: BQYHCPKHVHTWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H14Cl3NO3S It is a sulfonamide derivative, characterized by the presence of three chlorine atoms and an ethoxypropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-ethoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively prevents bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trichlorobenzenesulfonamide
  • 2,4,5-Trichlorophenoxyacetic acid
  • 1,2,4-Trichlorobenzene

Comparison

2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential antimicrobial agent.

Properties

Molecular Formula

C11H14Cl3NO3S

Molecular Weight

346.7 g/mol

IUPAC Name

2,4,5-trichloro-N-(3-ethoxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H14Cl3NO3S/c1-2-18-5-3-4-15-19(16,17)11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3

InChI Key

BQYHCPKHVHTWSM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.